molecular formula C18H19ClN2O4S2 B11225324 7-Chloro-5-methanesulfonyl-N-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide CAS No. 1171179-07-9

7-Chloro-5-methanesulfonyl-N-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11225324
CAS No.: 1171179-07-9
M. Wt: 426.9 g/mol
InChI Key: SJUHFUXIZHSKKW-UHFFFAOYSA-N
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Description

7-Chloro-5-methanesulfonyl-N-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazepine ring, a methanesulfonyl group, and a chloro substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methanesulfonyl-N-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, including the formation of the benzoxazepine ring and the introduction of the methanesulfonyl and chloro groups. One common method involves the reaction of a suitable benzoxazepine precursor with methanesulfonyl chloride in the presence of a base such as triethylamine. The chloro group can be introduced through a chlorination reaction using reagents like thionyl chloride or sulfuryl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methanesulfonyl-N-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro substituent, using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

7-Chloro-5-methanesulfonyl-N-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-5-methanesulfonyl-N-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-methanesulfonyl-N-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is unique due to its specific combination of functional groups and its potential bioactivity. The presence of the benzoxazepine ring and the methanesulfonyl group contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

1171179-07-9

Molecular Formula

C18H19ClN2O4S2

Molecular Weight

426.9 g/mol

IUPAC Name

7-chloro-N-(3-methylsulfanylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C18H19ClN2O4S2/c1-26-14-5-3-4-13(11-14)20-18(22)17-8-9-21(27(2,23)24)15-10-12(19)6-7-16(15)25-17/h3-7,10-11,17H,8-9H2,1-2H3,(H,20,22)

InChI Key

SJUHFUXIZHSKKW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C

Origin of Product

United States

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